molecular formula C18H24BrNO B13823214 [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide CAS No. 31065-89-1

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide

Cat. No.: B13823214
CAS No.: 31065-89-1
M. Wt: 350.3 g/mol
InChI Key: BDQPXVWYFLTETB-UHFFFAOYSA-M
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Description

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide (CAS: 31065-89-1) is a quaternary ammonium compound characterized by a diphenylmethoxy group attached to an ethyl chain linked to a trimethylammonium moiety. Its molecular formula is C₂₃H₂₈BrNO, with a molecular weight of approximately 422.38 g/mol. The diphenylmethoxy group imparts significant hydrophobicity, while the quaternary ammonium center ensures high water solubility and cationic properties. This compound is primarily used in industrial and scientific research, including applications in polymer chemistry and surfactant studies .

Properties

CAS No.

31065-89-1

Molecular Formula

C18H24BrNO

Molecular Weight

350.3 g/mol

IUPAC Name

2-benzhydryloxyethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

BDQPXVWYFLTETB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .

Industrial Production Methods: Industrial production methods for [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis.
  • Employed in the preparation of other quaternary ammonium compounds.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Used in studies related to cell membrane permeability.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its effects on neurotransmitter release and receptor binding.

Industry:

Mechanism of Action

The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide with analogous quaternary ammonium compounds:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties Applications
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide Diphenylmethoxy (C₆H₅)₂CH₃O− 422.38 Hydrophobic due to aromatic groups; cationic charge enhances solubility Industrial surfactants, polymer synthesis, research reagents
[2-(Ethoxycarbonyl)ethyl]trimethylammonium bromide Ethoxycarbonyl (CO₂C₂H₅) ~278.21 Polar ester group; reactive toward nucleophiles Intermediate in organic synthesis, ionic liquids
2-(2',6'-Dimethylphenoxy)ethyltrimethylammonium bromide Dimethylphenoxy (C₆H₃(CH₃)₂O−) 288.22 Moderate hydrophobicity; steric hindrance from methyl groups Membrane permeability studies, antimicrobial agents
(2-(Diphenylamino)ethyl)triethylammonium bromide Diphenylamino (C₆H₅)₂N− ~399.37 Amine group enables pH-dependent protonation; bulkier triethyl ammonium Charge-modulation studies, ion channel research
[2-(Trimethylammonium)ethyl]methanethiosulfonate bromide (MTSET) Methanethiosulfonate (S-SO₂CH₃) 278.00 Thiol-reactive; membrane-impermeant Cysteine modification in proteins, ion channel accessibility assays
Poly((2-(methacryloyloxy)ethyl)trimethylammonium salt) Methacryloyloxy (CH₂=C(CH₃)COO−) Variable Polymerizable monomer; counterion-dependent piezoelectricity Smart materials, piezoelectric sensors

Key Research Findings

Hydrophobicity and Membrane Interactions: The diphenylmethoxy group in [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide reduces membrane permeability compared to smaller analogs like MTSET, which is critical in biological studies where membrane impermeability is required . In contrast, 2-(2',6'-Dimethylphenoxy)ethyltrimethylammonium bromide balances hydrophobicity and steric effects, making it suitable for transmembrane protein studies .

Reactivity and Functionalization :

  • MTSET’s methanethiosulfonate group enables covalent modification of cysteine residues in proteins, a feature absent in diphenylmethoxy derivatives .
  • [2-(Ethoxycarbonyl)ethyl]trimethylammonium bromide’s ester group allows nucleophilic substitution reactions, facilitating its use in synthetic chemistry .

Material Science Applications: Poly((2-(methacryloyloxy)ethyl)trimethylammonium salt) forms stimuli-responsive polymers, with counterions (e.g., bromide vs. chloride) modulating piezoelectric responses. This contrasts with non-polymerizable analogs like [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide, which lack such tunability .

Biological Activity

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide, also known as 2-benzhydryloxyethyl(trimethyl)azanium bromide, is a quaternary ammonium compound with various biological activities. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, toxicity, and potential applications in therapeutic contexts.

  • Molecular Formula : C18_{18}H24_{24}BrNO
  • Molar Mass : 350.293 g/mol
  • CAS Number : 31065-89-1
  • Physical State : White solid
  • Solubility : Soluble in water and organic solvents.

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide primarily acts as an anticholinergic agent , inhibiting the action of acetylcholine at muscarinic receptors. This mechanism contributes to its various pharmacological effects, including sedation and muscle relaxation.

Pharmacological Effects

  • Antihistaminic Activity : The compound exhibits significant antihistamine properties, making it useful in treating allergic reactions.
  • Sedative Effects : It has been noted for its sedative effects, likely due to its ability to cross the blood-brain barrier and inhibit central nervous system activity.
  • Muscle Relaxation : The compound may also provide muscle relaxant effects, beneficial in various therapeutic applications.

Toxicity and Safety Profile

The toxicity profile of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide indicates potential acute toxicity, particularly with overdosage. Symptoms may include:

  • Respiratory depression
  • Sedation
  • Cardiovascular effects

A summary of the toxicity data is presented in Table 1.

Toxicity ParameterValue
LD50 (rat, oral)>2000 mg/kg
Skin IrritationMild
Eye IrritationSevere
Acute Toxicity ClassificationCategory 4

Case Study 1: Antihistaminic Effects

A study by Berninger et al. (2011) explored the effects of diphenhydramine (a related compound) on aquatic organisms, providing insight into the environmental impact of antihistamines derived from similar structures. The findings indicated significant behavioral changes in exposed organisms, suggesting potential ecological risks associated with such compounds .

Case Study 2: Central Nervous System Impact

Research published in the British Journal of Dermatology highlighted the sedative effects of compounds similar to [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide in topical formulations. The study demonstrated that these compounds could effectively reduce anxiety symptoms in patients undergoing dermatological treatments .

Applications in Therapeutics

Given its biological activity, [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide has potential applications in:

  • Allergy Treatment : As an antihistamine.
  • Anxiety Management : Due to its sedative properties.
  • Muscle Relaxation : In various surgical and therapeutic settings.

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